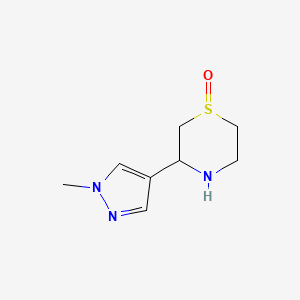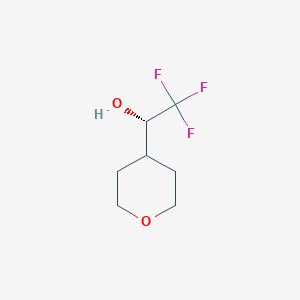
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol is an organic compound that features a trifluoromethyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol typically involves the reaction of a trifluoromethyl-containing precursor with a tetrahydropyran derivative. One common method is the nucleophilic addition of a trifluoromethyl group to a tetrahydropyran ring, followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the tetrahydropyran ring provides structural rigidity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound features a similar tetrahydropyran ring but lacks the trifluoromethyl group.
Tetrahydropyran-4-ylmethanol: Another related compound with a tetrahydropyran ring and a hydroxyl group.
Uniqueness
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it valuable in various applications.
Properties
Molecular Formula |
C7H11F3O2 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(oxan-4-yl)ethanol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6,11H,1-4H2/t6-/m0/s1 |
InChI Key |
ZDLLLYOSXAFXSK-LURJTMIESA-N |
Isomeric SMILES |
C1COCCC1[C@@H](C(F)(F)F)O |
Canonical SMILES |
C1COCCC1C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


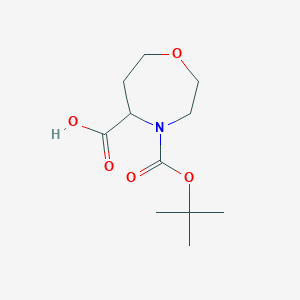
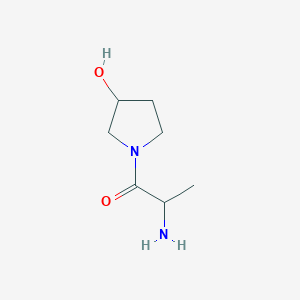
![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)
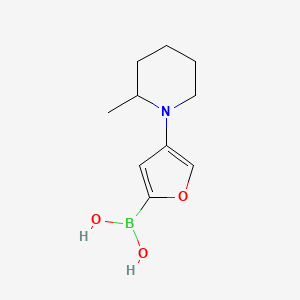
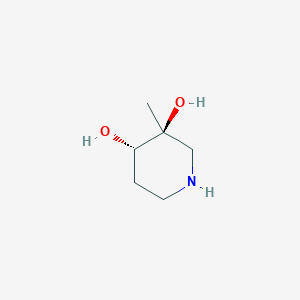

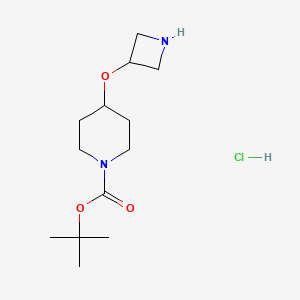
![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)
![5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B13332607.png)
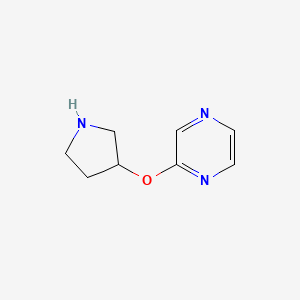
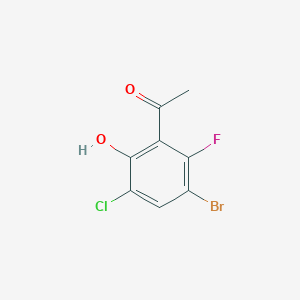
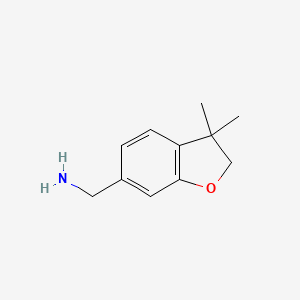
![11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13332626.png)
